4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, a piperazine ring, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.
Scientific Research Applications
4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with ethyl bromoacetate to form 2-ethoxybenzothiazole. This intermediate is then reacted with piperazine and 4-methoxyphenethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets. Overall, the compound’s effects are mediated through its ability to influence key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one
- methyl 2-(1,3-benzothiazol-6-yl)acetate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-3-30-19-5-4-6-20-21(19)25-23(31-20)27-15-13-26(14-16-27)22(28)24-12-11-17-7-9-18(29-2)10-8-17/h4-10H,3,11-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMPAVCXYZAYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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